5-(1-Phenylethoxy)-1H-pyrazol-3-amine
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Overview
Description
5-(1-Phenylethoxy)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a phenylethoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine typically involves the reaction of 1-phenylethanol with hydrazine derivatives under controlled conditions. One common method involves the condensation of 1-phenylethanol with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1-Phenylethoxy)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethoxy group can yield phenylacetone, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
5-(1-Phenylethoxy)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A related compound with a phenyl group attached to a ketone.
1-Phenyl-1H-pyrazole: A simpler pyrazole derivative without the ethoxy group.
3-Amino-5-phenylpyrazole: A similar compound with an amino group at a different position.
Uniqueness
5-(1-Phenylethoxy)-1H-pyrazol-3-amine is unique due to the presence of both the phenylethoxy and amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(1-phenylethoxy)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C11H13N3O/c1-8(9-5-3-2-4-6-9)15-11-7-10(12)13-14-11/h2-8H,1H3,(H3,12,13,14) |
InChI Key |
BCVHYVFPIDZGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=NNC(=C2)N |
Origin of Product |
United States |
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